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molecular formula C12H12N2O3 B1418985 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1105039-93-7

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1418985
M. Wt: 232.23 g/mol
InChI Key: JMWJJDKQQMMJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290485B2

Procedure details

To a mixture of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate (80.0 mg, 0.318 mmol) in DCM (3 ml) were added HOAt (87.0 mg, 0.637 mmol), collidine (0.127 ml, 0.955 mmol), 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (73.9 mg, 0.318 mmol) and HATU (81.0 mg, 0.212 mmol). After stirring for 2 h at rt, all volatiles were removed in vacuo. The crude intermediate was purified by column chromatography (CombiFlash Companion, 12 g SiO2, TBME to TBME+10% MeOH), dissolved in DCM (3 ml) and TFA (1 ml), kept for 14 h at rt, and concentrated. Purification by column chromatography (CombiFlash Rf, 13 g RediSep Rf C18, MeCN:water 5:95+0.1% TFA to MeCN) afforded the title compound as. 1H-NMR (DMSO-d6, 400 MHz): 2.37 (s, 3H), 3.73 (s, 3H), 4.27 (d, 2H), 5.24 (s, 1H), 6.64 (s, 1H), 6.91 (d, 2H), 7.23 (d, 2H), 7.70 (br, s, 2H), 7.84 (s, 1H), 8.14-8.19 (m, 2H), 13.59 (s, 1H). LCMS RtK=0.71 min, [M+H]+=366.4.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
87 mg
Type
reactant
Reaction Step Two
Quantity
0.127 mL
Type
reactant
Reaction Step Two
Quantity
73.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
81 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[C:4]([CH3:18])=[CH:5][C:6]([NH:10]C(=O)OC(C)(C)C)=[N:7][C:8]=1[CH3:9].C1C=NC2N(O)N=NC=2C=1.N1C(C)=CC(C)=CC=1C.[CH3:38][O:39][C:40]1[CH:54]=[CH:53][C:43]([CH2:44][N:45]2[CH:49]=[C:48]([C:50](O)=[O:51])[CH:47]=[N:46]2)=[CH:42][CH:41]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl>[NH2:10][C:6]1[N:7]=[C:8]([CH3:9])[C:3]([CH2:2][NH:1][C:50]([C:48]2[CH:47]=[N:46][N:45]([CH2:44][C:43]3[CH:53]=[CH:54][C:40]([O:39][CH3:38])=[CH:41][CH:42]=3)[CH:49]=2)=[O:51])=[C:4]([CH3:18])[CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
NCC=1C(=CC(=NC1C)NC(OC(C)(C)C)=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
87 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
0.127 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
73.9 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C2)C(=O)O)C=C1
Name
Quantity
81 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude intermediate was purified by column chromatography (CombiFlash Companion, 12 g SiO2, TBME to TBME+10% MeOH)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (3 ml)
WAIT
Type
WAIT
Details
TFA (1 ml), kept for 14 h at rt
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (CombiFlash Rf, 13 g RediSep Rf C18, MeCN:water 5:95+0.1% TFA to MeCN)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC(=C(C(=N1)C)CNC(=O)C=1C=NN(C1)CC1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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